Magnesium sulfate hexahydrate, commonly known as Epsom salt, is a chemical compound with the formula . It consists of magnesium cations (), sulfate anions (), and six water molecules. This compound appears as a white crystalline solid and is highly soluble in water, making it useful in various applications across different fields. The molecular weight of magnesium sulfate hexahydrate is approximately 246.47 g/mol, and it is known for its bitter saline taste .
These reactions illustrate the compound's versatility in various chemical processes.
Magnesium sulfate hexahydrate exhibits several biological activities:
There are multiple methods for synthesizing magnesium sulfate hexahydrate:
Magnesium sulfate hexahydrate has diverse applications:
Research on the interactions of magnesium sulfate hexahydrate indicates its potential effects when combined with other compounds:
Magnesium sulfate hexahydrate shares similarities with several other hydrated salts. Below is a comparison highlighting its unique aspects:
| Compound | Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| Magnesium sulfate heptahydrate | 246.47 | Known as Epsom salt; widely used in baths | |
| Magnesium sulfate monohydrate | 138.38 | Also known as kieserite; used primarily in fertilizers | |
| Sodium sulfate decahydrate | 322.20 | Used in detergents and glass manufacturing | |
| Calcium sulfate dihydrate | 172.17 | Known as gypsum; used in construction materials |
Magnesium sulfate hexahydrate stands out due to its specific hydration state and diverse applications ranging from agriculture to medicine.
The scientific investigation of magnesium sulfate hydrates has a rich history dating back several centuries, with the heptahydrate form (Epsom salt) being formally described in 1806 from specimens collected near Epsom, Surrey, England. While this form gained widespread recognition for its medicinal properties, the hexahydrate form received academic attention later as scientific understanding of hydrated salt chemistry advanced. In mineralogical contexts, hexahydrite was formally named and described in 1911 by Robert Angus Alister Johnston, who derived its name from the Greek terms "hexa" (six) and "hydor" (water), directly referencing the six water molecules in its chemical formula.
Early research on magnesium sulfate hydrates, including the hexahydrate form, contributed significantly to fundamental developments in crystallography, solution chemistry, and phase equilibria studies. The systematic investigation of hydrated magnesium compounds established important principles regarding the structural arrangements of water molecules within crystalline lattices and the environmental conditions that dictate phase stability. These foundational studies laid the groundwork for modern understanding of hydrated salt behavior in both natural and engineered systems.
Throughout the 20th century, advances in analytical techniques enabled increasingly detailed characterization of magnesium sulfate hexahydrate, revealing its unique structural features, thermodynamic properties, and relationship to other hydration states. This progression of knowledge has continued into the 21st century, with contemporary research employing sophisticated methodologies to explore new applications and deepen understanding of this compound's behavior under various conditions.
The hexahydrate form of magnesium sulfate merits specific scientific attention for several compelling reasons. First, it occupies a critical intermediate position in the phase diagram of magnesium sulfate hydrates, situated between the more common monohydrate (kieserite) and heptahydrate (epsomite) forms. This position makes it particularly valuable for understanding phase transitions and hydration-dehydration processes within the magnesium sulfate system.
Second, magnesium sulfate hexahydrate demonstrates a unique stability range defined by specific temperature and humidity conditions, typically stable between 48-69°C in aqueous systems and within a relative humidity range of approximately 42-51% at ambient temperature. This distinct stability window creates natural abundance in certain environments and potential applications in contexts where these specific conditions prevail.
Third, the hexahydrate form exhibits crystallographic and physical properties that differ significantly from other hydration states, including unique optical characteristics, distinctive X-ray diffraction patterns, and specific solubility behavior. These properties make it valuable as a model system for studying hydrated salt structures and phase transition mechanisms.
Finally, understanding the hexahydrate form contributes to a more comprehensive knowledge of building material deterioration, geological processes, and potential applications in thermal energy storage, where the specific enthalpy changes associated with its hydration-dehydration reactions may be advantageously employed.
Research on magnesium sulfate hexahydrate spans multiple disciplines, demonstrating its broad scientific relevance. In mineralogy and geochemistry, studies focus on hexahydrite formation in evaporite deposits, weathering processes, and its role as an indicator mineral for specific environmental conditions. These investigations provide insights into both terrestrial and potentially extraterrestrial environments, with magnesium sulfate hydrates identified as relevant to understanding Martian surface conditions.
In materials science and civil engineering, research examines the impact of hexahydrite crystallization on building material durability, particularly in the context of salt weathering processes that affect stone, concrete, and historical structures. The compound's phase transitions generate crystallization pressures that can damage porous materials, making this research critical for architectural conservation.
Agricultural research explores magnesium sulfate hexahydrate's potential as a specialized soil amendment with controlled release properties, building on the established use of magnesium sulfate in addressing soil magnesium deficiencies. Its specific dissolution characteristics may offer advantages for certain agricultural applications requiring moderate nutrient release rates.
In physical chemistry, current research examines phase equilibria in complex salt systems containing magnesium sulfate hexahydrate, providing refined thermodynamic models that predict behavior under varying environmental conditions. These studies contribute to fundamental understanding of hydrated salt chemistry while informing practical applications.
Recent interdisciplinary approaches have also investigated potential applications in thermal energy storage, pharmaceutical formulations, and specialized chemical processes where the unique properties of the hexahydrate form may offer advantages over other hydration states. This diverse research landscape demonstrates the compound's continuing relevance across scientific domains.
Quantum chemical methods have been pivotal in characterizing the electronic structure and coordination geometry of MgSO₄·6H₂O. Spin-restricted and unrestricted calculations at the B3LYP/TZP level demonstrate that the hexahydrate adopts a distorted octahedral geometry around the Mg²⁺ ion, with six water molecules directly coordinated (Figure 1) [1]. The singlet (spin-paired) state of the isolated molecule shows bond lengths of 2.10 Å for Mg–Owater and 1.49 Å for S–O, aligning closely with crystallographic data (Table 1) [1]. However, deviations arise due to the absence of periodic lattice constraints in gas-phase models [1].
Proton transfer within hydrogen-bonded networks emerges as a key feature. One of the three hydrogen bonds linking the [Mg(H₂O)₆]²⁺ and SO₄²⁻ moieties exhibits a low-barrier interaction (O–H···O distance: 2.643 Å), facilitating intra-molecular proton migration [1]. This phenomenon, attributed to disparities in proton affinity between water and sulfate groups, is corroborated by MP2/TZP calculations on smaller clusters [2].
DFT investigations using hybrid functionals (e.g., PW91, B3LYP) reveal that hydrogen bonding in MgSO₄·6H₂O governs its vibrational spectra and electronic properties. The asymmetric S=O stretching modes at 1,310–1,320 cm⁻¹ and 1,000 cm⁻¹ serve as spectroscopic fingerprints, with anharmonic corrections via CC-VSCF methods reducing frequency errors to <5% [2]. Periodic DFT calculations on crystalline phases predict lattice parameters within 1% of experimental values, validating the use of plane-wave basis sets for bulk simulations [3].
Electronic structure analyses indicate wide band gaps (~5.5 eV for MgSO₄·6H₂O), consistent with its insulating behavior [3]. Charge partitioning via Bader analysis shows Mg²⁺ donates 1.8 electrons to the sulfate group, while hydrogen bonds redistribute electron density across the hydration shell [3].
MD simulations employing the CHARMM36 force field highlight the dual role of Mg²⁺ in structuring hydration shells. The ion’s high charge density induces a rigid first hydration layer, reducing water mobility by 40% compared to bulk water [5]. At the air–water interface, solvent-shared ion pairs (SIPs) form, where Mg²⁺ resides closer to the surface than SO₄²⁻, reversing the interfacial electric field (Figure 2) [6]. These SIPs, though scarce (<10% of surface ions), dominate the macroscopic electrokinetic behavior [6].
Free-energy profiles from umbrella sampling reveal that Mg²⁺–SO₄²⁻ association follows a stepwise mechanism: initial contact ion pairs transition to SIPs via water-mediated intermediates, with a binding free energy of −15.2 kcal/mol [4].
Phase-field models coupled with calorimetric data identify two distinct dehydration steps for MgSO₄·6H₂O:
Monte Carlo simulations predict that dehydration kinetics are highly pressure-sensitive. At 1.3 kPa H₂O, only 20% of stored thermal energy (2.2 GJ/m³) is recoverable above 40°C, underscoring challenges in open-system applications [8].
Proton transfer in MgSO₄·6H₂O is mediated by low-barrier hydrogen bonds (LBHBs) with O···O distances <2.7 Å [1]. Path-integral MD simulations show that quantum tunneling contributes to 30% of proton jumps at 300 K, reducing the classical activation barrier from 12 to 8 kcal/mol [5]. In crystalline environments, cooperative effects between adjacent hydrogen bonds enable concerted proton displacements, stabilizing zwitterionic intermediates [3].
Cluster models, however, overestimate proton transfer probabilities due to missing lattice constraints. Periodic DFT calculations correct this by introducing symmetry-adapted boundary conditions, yielding transfer rates consistent with neutron scattering data [3].
The hydrogen bonding network in magnesium sulfate hexahydrate represents one of the most complex and extensive intermolecular interaction systems observed in inorganic hydrates. This intricate network is fundamental to understanding the structural stability, physical properties, and dehydration behavior of hexahydrite.
The primary hydrogen bonding motifs in hexahydrite involve multiple types of interactions that create a three-dimensional network throughout the crystal structure. The magnesium-water coordination bonds form the core of the structure, with six water molecules arranged in a slightly distorted octahedral geometry around each magnesium center. These coordination bonds, while primarily electrostatic in nature, exhibit significant covalent character due to the high charge density of the magnesium cation.
Water-sulfate interactions constitute the most numerous and structurally significant hydrogen bonding contacts in the hexahydrite structure. Each water molecule can participate in multiple hydrogen bonding interactions, serving as both hydrogen bond donor and acceptor. The oxygen atoms of the sulfate groups act as hydrogen bond acceptors, receiving hydrogen bonds from coordinated water molecules. These interactions have typical O-H···O distances of approximately 2.77 Å and bond angles ranging from 160° to 175°.
The hydrogen bonding pattern creates distinctive structural motifs that can be described using graph set notation. Ring motifs are particularly prominent, with R₂²(8) patterns formed between water molecules and sulfate groups. These ring structures contribute significantly to the overall stability of the crystal lattice and influence the mechanical properties of the material.
Bifurcated hydrogen bonds represent another important structural feature in hexahydrite. These interactions occur when a single hydrogen atom simultaneously interacts with two oxygen atoms, creating Y-shaped bonding geometries. The bifurcated bonds typically exhibit longer distances (2.90-3.08 Å) and smaller bond angles (140-160°) compared to linear hydrogen bonds, but they contribute significantly to the overall network connectivity.
Water-water hydrogen bonding interactions play a crucial role in linking the hydration shells of adjacent magnesium centers. These interactions create extended chains and networks that propagate throughout the crystal structure. The water-water O-H···O distances range from 2.65 to 2.85 Å, with bond angles between 155° and 170°. These interactions are energetically favorable, contributing 20-30 kJ/mol to the overall lattice stabilization.
The cooperative nature of hydrogen bonding in hexahydrite creates a synergistic effect where the presence of one hydrogen bond enhances the strength of neighboring interactions. This cooperativity is particularly evident in the formation of hydrogen bonding chains and rings, where multiple interactions work together to create stable structural units.
Density functional theory calculations have provided detailed insights into the energetics and electronic structure of the hydrogen bonding network. The computational studies reveal that the hydrogen bonds in hexahydrite are characterized by significant charge transfer between donor and acceptor atoms. Natural bond orbital analysis indicates that the strength of individual hydrogen bonds varies considerably, with the strongest interactions occurring between water molecules and sulfate oxygen atoms.
The hydrogen bonding network exhibits pronounced directional preferences that influence the crystal morphology and cleavage properties of hexahydrite. The preferential orientation of hydrogen bonds along specific crystallographic directions creates planes of weakness that correspond to the observed cleavage planes in the mineral.
Temperature-dependent studies of the hydrogen bonding network have revealed important insights into the thermal behavior of hexahydrite. As temperature increases, the hydrogen bonds exhibit increased librational motion and gradual weakening. This thermal behavior is directly related to the dehydration process, where the weakening of hydrogen bonds facilitates the removal of water molecules from the crystal structure.
The hydrogen bonding network in hexahydrite shows remarkable similarity to those found in other members of the hexahydrite group, including ferrohexahydrite, nickelhexahydrite, and related compounds. This structural similarity is responsible for the isomorphous relationships observed between these compounds and enables the formation of solid solutions.
Computational studies have identified specific hydrogen bonding pathways that are responsible for the sluggish kinetics observed during hydration and dehydration processes. The extensive network creates energy barriers that must be overcome during structural transformations, leading to the observed slow reaction rates and hysteresis effects.
The comparative structural analysis of magnesium sulfate hydrates reveals a fascinating progression of structural complexity and bonding arrangements as the degree of hydration increases. This systematic comparison provides crucial insights into the relationship between hydration level, crystal structure, and physical properties across the complete series of magnesium sulfate hydrates.
The anhydrous magnesium sulfate represents the simplest member of the series, crystallizing in the orthorhombic space group Pnma with a density of 2.66 g/cm³. In this structure, magnesium atoms are directly coordinated by sulfate oxygen atoms in a highly distorted octahedral geometry. The absence of water molecules results in a compact structure with short interionic distances and strong electrostatic interactions.
The monohydrate, known as the mineral kieserite, introduces the first level of hydration with a single water molecule per formula unit. This compound crystallizes in the monoclinic space group C2/c with a significantly reduced density of 2.57 g/cm³. The structural arrangement shows magnesium atoms coordinated by five sulfate oxygen atoms and one water molecule, creating a mixed coordination environment that influences the overall crystal packing.
The dihydrate, or sanderite, maintains an orthorhombic crystal system in space group Pnma but exhibits further density reduction to 2.21 g/cm³. The incorporation of two water molecules per formula unit creates a more open structure with increased intermolecular distances. The magnesium coordination environment becomes more regular as water molecules begin to dominate the coordination sphere.
The tetrahydrate, starkeyite, represents an intermediate hydration level with four water molecules per magnesium center. This compound crystallizes in the monoclinic space group P2₁/c with a density of 1.90 g/cm³. The structure shows a transition toward complete water coordination of magnesium, with only minor sulfate coordination remaining.
The pentahydrate, pentahydrite, introduces additional structural complexity through its triclinic crystal system (space group P1̄) and reduced density of 1.86 g/cm³. The five water molecules create a nearly complete hydration shell around magnesium, with extensive hydrogen bonding networks beginning to dominate the structural stability.
The hexahydrate, hexahydrite, represents a critical point in the hydration series where magnesium achieves complete octahedral coordination by water molecules. The monoclinic structure (space group C2/c) with a density of 1.72-1.76 g/cm³ exhibits the most complex hydrogen bonding network among the lower hydrates. This complete hydration of magnesium creates a structure where sulfate groups exist as discrete anions connected only through hydrogen bonding interactions.
The heptahydrate, epsomite, maintains the complete magnesium hydration while incorporating an additional interstitial water molecule. The orthorhombic structure (space group P2₁2₁2₁) with a density of 1.68 g/cm³ shows how excess water molecules are accommodated in the crystal structure. The seventh water molecule occupies channels between the magnesium coordination polyhedra and is held in place primarily by hydrogen bonding interactions.
The undecahydrate, meridianiite, represents the extreme end of the hydration series with eleven water molecules per formula unit. This compound crystallizes in the triclinic space group P1̄ with the lowest density of 1.51 g/cm³. The structure exhibits extensive water networks that dominate the crystal packing, with magnesium-sulfate interactions becoming increasingly indirect.
The systematic comparison reveals several important structural trends across the hydration series. The density decreases monotonically with increasing hydration level, reflecting the incorporation of lower-density water molecules into the crystal structure. The coordination environment of magnesium progressively shifts from mixed oxide-water coordination in the lower hydrates to complete water coordination in the higher hydrates.
The crystal symmetry shows interesting variations across the series, with orthorhombic, monoclinic, and triclinic systems all represented. The symmetry changes reflect the increasing complexity of hydrogen bonding networks and the accommodation of different numbers of water molecules in energetically favorable arrangements.
The hydrogen bonding networks become increasingly complex and extensive as the hydration level increases. In the lower hydrates, hydrogen bonding is primarily between water molecules and sulfate groups. In the higher hydrates, water-water interactions become dominant, creating extended three-dimensional networks that control the overall structural stability.
Thermal stability patterns across the hydration series show a clear relationship between structure and decomposition temperature. The lower hydrates exhibit higher thermal stability due to stronger interionic interactions, while the higher hydrates decompose at progressively lower temperatures as the proportion of weakly bound water increases.
The comparative analysis reveals that hexahydrite occupies a unique position in the series as the compound with complete magnesium hydration but minimal interstitial water. This structural characteristic makes hexahydrite particularly important for understanding the transition from coordination-controlled to hydrogen bonding-controlled structures in hydrated salts.
The computational prediction of lattice energies and stability for magnesium sulfate hexahydrate has emerged as a crucial aspect of understanding its thermodynamic properties and structural behavior. Advanced theoretical methods have been employed to calculate the energetics of the hexahydrite structure and predict its stability relative to other magnesium sulfate hydrates.
Density functional theory calculations using the PW91 functional with a triple-zeta polarized basis set have provided comprehensive insights into the electronic structure and bonding characteristics of hexahydrite. These calculations reveal that the lattice energy of magnesium sulfate hexahydrate is approximately 800-900 kJ/mol, which is significantly lower than the anhydrous compound due to the incorporation of water molecules and the resulting increase in interionic distances.
The computational studies have identified the crucial role of hydrogen bonding in determining the overall stability of the hexahydrite structure. The extensive network of hydrogen bonds contributes approximately 150-200 kJ/mol to the total lattice energy, representing a significant portion of the structural stabilization energy. This contribution explains why hexahydrite maintains its structural integrity despite the relatively weak individual hydrogen bonds.
Born-Haber cycle calculations have been employed to decompose the lattice energy into its constituent components. These analyses reveal that the electrostatic interactions between magnesium cations and sulfate anions provide the dominant contribution to the lattice energy, while the hydrogen bonding network provides crucial secondary stabilization. The polarization effects, arising from the high charge density of the magnesium cation, contribute significantly to the overall energetics.
Periodic density functional theory calculations have been particularly valuable for understanding the relative stability of different hydration states. These calculations predict that hexahydrite should be stable relative to the pentahydrate and heptahydrate under specific temperature and humidity conditions. The calculated phase boundaries agree well with experimental observations, validating the computational approach.
The computational studies have revealed important insights into the energetics of dehydration processes. The calculated activation energies for water removal from the hexahydrite structure range from 45 to 65 kJ/mol per water molecule, depending on the specific coordination environment. These values are consistent with experimental observations of sluggish dehydration kinetics and help explain the thermal stability of the compound.
Natural bond orbital analysis has provided detailed information about the electronic structure and charge distribution in hexahydrite. The calculations reveal significant charge transfer between magnesium and coordinated water molecules, with the magnesium center carrying a reduced effective charge of approximately +1.6 due to covalent bonding contributions. This charge reduction affects the overall electrostatic energy and influences the stability of the structure.
The computational prediction of vibrational frequencies has enabled the calculation of thermal contributions to the lattice energy. The phonon calculations reveal that the low-frequency vibrational modes associated with hydrogen bonding networks make significant contributions to the thermal stability of hexahydrite. These vibrational contributions become increasingly important at elevated temperatures.
Molecular dynamics simulations have provided insights into the dynamic behavior of the hexahydrite structure and its response to thermal perturbations. The simulations reveal that the hydrogen bonding network exhibits considerable flexibility, with hydrogen bonds breaking and reforming on timescales of picoseconds to nanoseconds. This dynamic behavior is crucial for understanding the mechanism of dehydration and the kinetics of structural transformations.
The computational studies have also investigated the effect of pressure on the stability of hexahydrite. High-pressure calculations predict that the structure should remain stable up to approximately 2-3 GPa, beyond which compression-induced phase transitions may occur. These predictions are relevant for understanding the behavior of hexahydrite under extreme conditions and its potential occurrence in extraterrestrial environments.
Cluster calculations using finite molecular models have provided complementary insights into the local bonding environment in hexahydrite. These calculations reveal that the magnesium coordination environment is highly stabilized by cooperative hydrogen bonding effects, where the presence of multiple water molecules enhances the stability of the entire coordination complex.
The computational prediction of lattice energies has been extended to include the effects of temperature and pressure through the calculation of thermodynamic properties. The computed heat capacities, thermal expansion coefficients, and bulk moduli are in good agreement with experimental values, providing confidence in the theoretical predictions.
The study of isomorphism and polymorphism in magnesium sulfate hexahydrate and related compounds has provided fundamental insights into the structural relationships and substitution mechanisms that govern the hexahydrite group of minerals. This comprehensive analysis encompasses both theoretical predictions and experimental observations of structural similarities and differences among hexahydrated sulfates.
The hexahydrite group represents a classic example of isomorphism in inorganic chemistry, where compounds with different cations but identical anion coordination and similar ionic radii adopt essentially identical crystal structures. The group includes hexahydrite (magnesium sulfate hexahydrate), ferrohexahydrite (iron sulfate hexahydrate), nickelhexahydrite (nickel sulfate hexahydrate), and several other transition metal sulfate hexahydrates.
Experimental crystallographic studies have confirmed the isomorphous relationships between these compounds through detailed structural comparisons. All members of the hexahydrite group crystallize in the monoclinic space group C2/c with similar unit cell parameters. The a-axis ranges from 9.84 to 10.11 Å, the b-axis from 7.17 to 7.28 Å, and the c-axis from 24.00 to 24.59 Å across the different compounds, demonstrating the remarkable structural consistency within the group.
The isomorphous substitution mechanism involves the replacement of magnesium by other divalent cations of similar size and charge. The ionic radius requirements for successful substitution are well-defined, with cations ranging from 0.65 to 0.80 Å in octahedral coordination being capable of forming stable hexahydrate structures. This size constraint explains why larger cations such as barium or smaller cations such as beryllium do not form analogous hexahydrate structures.
Solid solution formation between different members of the hexahydrite group has been extensively studied both experimentally and theoretically. Computational studies using density functional theory have predicted that continuous solid solutions should form between magnesium and nickel sulfate hexahydrates, with mixing energies generally less than 25.8 meV at 300 K. These theoretical predictions have been confirmed by experimental synthesis of intermediate compositions.
The polymorphism of anhydrous magnesium sulfate has been investigated through high-pressure computational studies, revealing the existence of multiple polymorphic forms under different pressure conditions. The calculations predict that the α-form is stable under ambient conditions, while β- and γ-forms may be accessible under moderate pressures. New high-pressure polymorphs, designated δ and ε, have been predicted to form at pressures above 17.5 GPa and 35 GPa, respectively.
The theoretical analysis of polymorphism has revealed important insights into the relationship between coordination number and structural stability. The ambient pressure polymorphs of anhydrous magnesium sulfate feature six-coordinate magnesium, while the high-pressure polymorphs exhibit eight-coordinate magnesium environments. This coordination number increase reflects the response of the structure to applied pressure and the optimization of packing efficiency.
The comparison of hydrated and anhydrous polymorphs reveals fundamental differences in the factors controlling structural stability. In the hydrated compounds, hydrogen bonding networks provide the primary stabilization mechanism, while in the anhydrous compounds, direct electrostatic interactions dominate. This difference explains why the pressure-induced polymorphic transitions in anhydrous compounds occur at much higher pressures than the dehydration transitions in hydrated compounds.
Experimental studies of polymorphism in magnesium sulfate hexahydrate have been limited by the stability of the compound under ambient conditions. However, temperature-dependent structural studies have revealed subtle polymorphic transitions associated with changes in hydrogen bonding patterns. These transitions involve modifications in the orientation and dynamics of water molecules rather than major structural rearrangements.
The theoretical prediction of polymorphic transitions has been extended to include the effects of temperature through the calculation of free energy differences. The computed phase diagrams predict that hexahydrite should be stable over a wide temperature range, with transitions to other hydration states occurring through dehydration rather than polymorphic transformation.
The isomorphism within the hexahydrite group has practical implications for the synthesis and processing of these compounds. The ability to form solid solutions enables the preparation of materials with tuned properties through controlled substitution. This capability has applications in materials science, particularly in the development of thermochemical energy storage materials.
The study of polymorphism and isomorphism has also contributed to understanding the crystallization mechanisms of hexahydrite. The preference for isomorphous substitution over polymorphic transformation reflects the energetic favorability of maintaining the extensive hydrogen bonding networks that characterize these structures.
Advanced computational methods have been employed to predict the existence of previously unknown polymorphs and isomorphous compounds. These predictions guide experimental synthesis efforts and help identify new compounds with potentially useful properties. The theoretical framework developed for magnesium sulfate hexahydrate has been successfully applied to predict the behavior of related compounds in different chemical systems.